N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a dihydroacenaphthylene sulfonamide group, which contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety and the subsequent attachment of the sulfonamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The benzodioxole moiety may interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: This compound shares the benzodioxole moiety but has a different sulfonamide group, leading to variations in its chemical reactivity and biological activity.
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-3-CARBOXAMIDE: Another similar compound with a triazolo-pyridine moiety, which may confer different biological properties.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2-DIHYDROACENAPHTHYLENE-3-SULFONAMIDE is unique due to its combination of the benzodioxole and dihydroacenaphthylene sulfonamide groups, which provide a distinct set of chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H17NO4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-3-sulfonamide |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,21-11-13-4-8-17-18(10-13)25-12-24-17)19-9-6-15-3-1-2-14-5-7-16(19)20(14)15/h1-4,6,8-10,21H,5,7,11-12H2 |
InChI Key |
UUNFTLPDOXTNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.